3,4-diphenyl-1H-pyrrole-2,5-dione

Catalog No.
S3321057
CAS No.
31295-36-0
M.F
C16H11NO2
M. Wt
249.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-diphenyl-1H-pyrrole-2,5-dione

CAS Number

31295-36-0

Product Name

3,4-diphenyl-1H-pyrrole-2,5-dione

IUPAC Name

3,4-diphenylpyrrole-2,5-dione

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19)

InChI Key

WADCPEMKIBAJHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3

Synthesis and Characterization:

3,4-Diphenyl-1H-pyrrole-2,5-dione, also known as diphenyl maleimide, is a heterocyclic compound synthesized through various methods, including the reaction of maleic anhydride with aniline. Its properties and structure have been well-characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [].

Potential Applications:

Research suggests that 3,4-diphenyl-1H-pyrrole-2,5-dione possesses various properties that hold potential for diverse scientific applications, although extensive research is still ongoing:

  • Medicinal Chemistry: Studies have explored the potential of diphenyl maleimide derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety in clinical settings [, ].
  • Organic Chemistry: The unique reactivity of diphenyl maleimide makes it a valuable intermediate in the synthesis of various complex molecules, including pharmaceuticals and functional materials [].
  • Polymer Chemistry: Diphenyl maleimide can undergo polymerization reactions to form polymers with interesting properties like thermal stability and flame retardancy, making them potentially useful in various industrial applications [].

Current Research Trends:

While the full potential of 3,4-diphenyl-1H-pyrrole-2,5-dione in scientific research is still being explored, current research trends focus on:

  • Developing diphenyl maleimide derivatives with improved biological activity and targeted therapeutic effects [].
  • Utilizing diphenyl maleimide as a building block for the design of novel functional polymers with specific properties [].
  • Investigating the potential of diphenyl maleimide in other scientific fields, such as material science and catalysis [].

XLogP3

2.6

Wikipedia

1H-Pyrrole-2,5-dione, 3,4-diphenyl-

Dates

Modify: 2023-08-19

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